molecular formula C21H24N2O4 B2918960 N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3,5-dimethoxybenzamide CAS No. 896370-14-2

N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3,5-dimethoxybenzamide

Cat. No. B2918960
CAS RN: 896370-14-2
M. Wt: 368.433
InChI Key: XIURGGYTRNCUSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3,5-dimethoxybenzamide” is a complex organic compound. It contains functional groups such as amide, ether, and ketone. The compound is likely to be a solid under normal conditions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidinone ring, the introduction of the dimethylphenyl group, and the attachment of the dimethoxybenzamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central pyrrolidinone ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. The amide group might undergo hydrolysis or reduction, the ether group might be cleaved by strong acids, and the ketone might undergo reactions such as the Grignard reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These might include its melting and boiling points, its solubility in various solvents, and its spectral properties .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : A study by Hong et al. (2015) focuses on the synthesis and characterization of tritium labeled compounds with benzamide functionality, including an organoiridium catalyst (Crabtree's catalyst) for tritium/hydrogen exchange. Although not directly mentioning N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3,5-dimethoxybenzamide, this research highlights the complexity and the innovative approaches in labeling and studying benzamide derivatives for various applications, including receptor antagonism and pharmacokinetic studies (Yang Hong et al., 2015).

  • Practical and Scalable Synthetic Routes : Yoshida et al. (2014) developed a novel, practical, and efficient synthesis for a complex molecule similar in structure to the one , focusing on overcoming challenges related to medicinal chemistry synthetic routes. This study provides insight into the synthesis of structurally complex benzamide derivatives, emphasizing the need for scalable and environmentally friendly methods (S. Yoshida et al., 2014).

Conducting Polymers and Electrochemical Studies

  • Electropolymerization and Conductivity : Research by Sotzing et al. (1996) on derivatized bis(pyrrol-2-yl) arylenes, including dimethoxybenzene derivatives, explores their use in electropolymerization to yield polymers with low oxidation potentials. These findings suggest potential applications in creating stable, conducting polymers for electronic and photonic devices (G. Sotzing et al., 1996).

Material Science and Polymer Research

  • Aromatic Poly(amide-imide)s : Behniafar and Haghighat (2006) synthesized a series of new aromatic poly(amide-imide)s, highlighting the importance of structural effects on properties such as solubility and thermal stability. Although not directly related, this research underscores the relevance of benzamide derivatives in developing advanced materials with specific performance characteristics (Hossein Behniafar & Sara Haghighat, 2006).

Drug Development and Pharmacological Applications

  • Progesterone Receptor Modulators : Fensome et al. (2008) discuss the design, synthesis, and structure-activity relationship of new pyrrole-oxindole progesterone receptor modulators, indicating the potential of specific structural motifs in benzamides for therapeutic applications in female healthcare. This research exemplifies how structural modifications can influence the biological activity and functional response of compounds (A. Fensome et al., 2008).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context. For example, many drugs work by binding to specific proteins and affecting their activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, it should be handled with appropriate care. Safety data sheets would provide more information .

Future Directions

The future directions for research on this compound could include exploring its potential uses, investigating its mechanism of action in more detail, and developing more efficient methods for its synthesis .

properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-13-5-6-17(7-14(13)2)23-12-16(10-20(23)24)22-21(25)15-8-18(26-3)11-19(9-15)27-4/h5-9,11,16H,10,12H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIURGGYTRNCUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC(=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3,5-dimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.